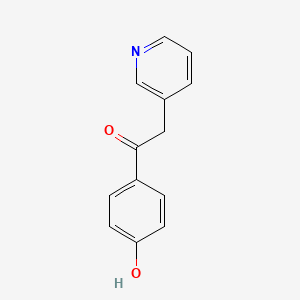
5'-Bromo-3,4'-dihexyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5’-Bromo-3,4’-dihexyl-2,2’-bithiophene typically involves the bromination of 3,4’-dihexyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5’-Bromo-3,4’-dihexyl-2,2’-bithiophene can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Solvents: Chloroform, dichloromethane, and toluene are commonly used solvents.
Major Products:
Substituted Bithiophenes: Products formed by substitution reactions.
Coupled Products: Products formed by coupling reactions, often used in the synthesis of more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5’-Bromo-3,4’-dihexyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and oligomers. These materials are essential in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Biology and Medicine:
Industry:
In the industrial sector, this compound is used in the production of conductive polymers and materials for organic electronics. These materials are crucial for the development of flexible electronic devices and displays .
Wirkmechanismus
The mechanism of action of 5’-Bromo-3,4’-dihexyl-2,2’-bithiophene in organic electronics involves its ability to form conjugated systems. The compound’s structure allows for the delocalization of electrons, which enhances its conductive properties. This delocalization is facilitated by the presence of the bithiophene core and the hexyl side chains, which improve solubility and processability .
Vergleich Mit ähnlichen Verbindungen
2,5-Dibromo-3-hexylthiophene: Another bithiophene derivative used in the synthesis of conductive polymers.
3,4’-Dihexyl-2,2’-bithiophene: A non-brominated version of the compound with similar applications in organic electronics.
4,4’-Dihexyl-2,2’-bithiophene: Another isomer with hexyl groups at different positions.
Uniqueness:
5’-Bromo-3,4’-dihexyl-2,2’-bithiophene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and coupling reactions. This makes it a versatile building block for the synthesis of more complex organic molecules and materials .
Eigenschaften
IUPAC Name |
2-bromo-3-hexyl-5-(3-hexylthiophen-2-yl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrS2/c1-3-5-7-9-11-16-13-14-22-19(16)18-15-17(20(21)23-18)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKACHONIXJZHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)Br)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570726 |
Source


|
| Record name | 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154717-21-2 |
Source


|
| Record name | 5'-Bromo-3,4'-dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
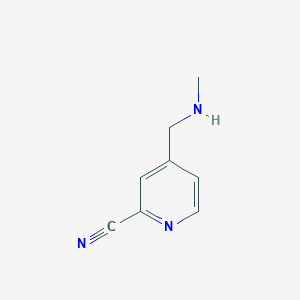
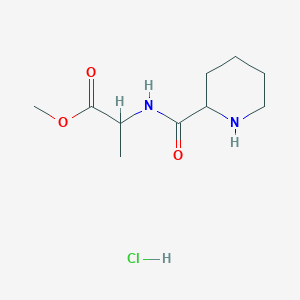
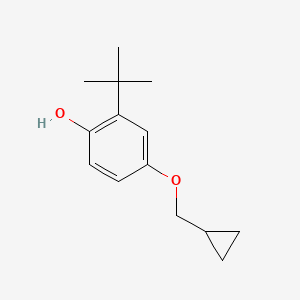
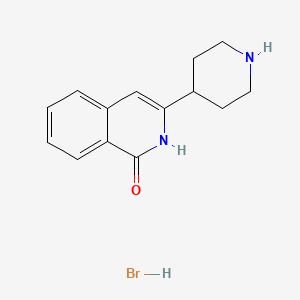
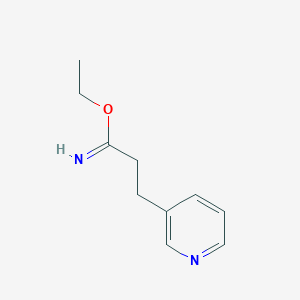
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)

![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)

